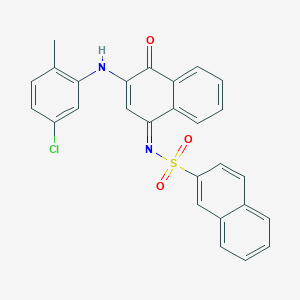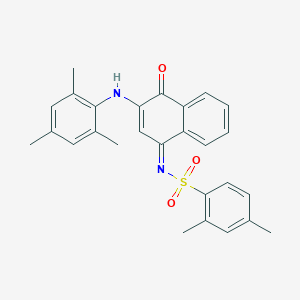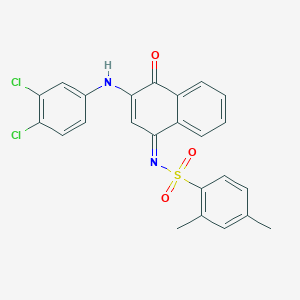![molecular formula C22H23NO6S B285004 Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as DAS181, is a potent drug that has been studied for its potential therapeutic use in treating respiratory viral infections. This drug has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by cleaving the sialic acid receptor on the surface of host cells, which is required for viral entry. This cleavage prevents the virus from binding to the host cell, thereby preventing infection. This compound has been shown to be effective against a wide range of respiratory viruses, including influenza A and B viruses, as well as emerging strains such as H7N9 and H5N1.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal studies. This drug has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good bioavailability. In addition, this compound has been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its ability to block viral entry into host cells, its broad-spectrum activity against respiratory viruses, and its favorable pharmacokinetic profile. However, there are also limitations to using this compound in lab experiments, including the need for specialized equipment for synthesis and purification, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, including the development of new synthesis methods to improve yield and purity, the optimization of dosing regimens for therapeutic use, and the exploration of combination therapy with other antiviral drugs. In addition, further studies are needed to investigate the safety and efficacy of this compound in clinical trials, as well as its potential use in treating other viral infections.
Synthesemethoden
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a variety of methods, including the one-pot synthesis method, which involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate, followed by the reaction with 2,4-dimethylphenylsulfonyl chloride and N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain this compound in high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential use in treating respiratory viral infections caused by influenza viruses, parainfluenza viruses, and human metapneumovirus. Studies have shown that this compound can effectively block the entry of these viruses into host cells, thereby preventing infection. This drug has also been studied for its potential use in treating other viral infections, such as HIV and hepatitis C.
Eigenschaften
Molekularformel |
C22H23NO6S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
ethyl 5-[acetyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H23NO6S/c1-6-28-22(25)21-15(4)29-19-9-8-17(12-18(19)21)23(16(5)24)30(26,27)20-10-7-13(2)11-14(20)3/h7-12H,6H2,1-5H3 |
InChI-Schlüssel |
FCOWTJYTLIFHDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)


![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)

![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)


![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B284944.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
